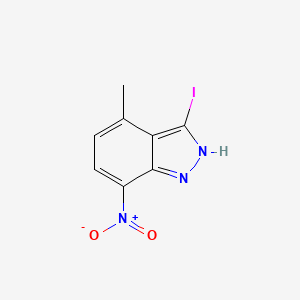![molecular formula C10H8N2O4 B3219220 5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid CAS No. 1190316-66-5](/img/structure/B3219220.png)
5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Overview
Description
5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrolo[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic synthesis techniques. One common method includes the formation of the pyrrolo[3,2-b]pyridine core followed by functionalization at specific positions to introduce the methoxycarbonyl and carboxylic acid groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms to produce large quantities of the compound while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carboxyl or hydroxyl groups, while reduction may yield compounds with fewer oxygen-containing groups or saturated bonds.
Scientific Research Applications
5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives with different functional groups. Examples include:
- 5-(Methoxycarbonyl)pyridine-3-boronic acid
- 5-(Methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
Uniqueness
What sets 5-(Methoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
5-methoxycarbonyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-10(15)7-3-2-6-8(12-7)5(4-11-6)9(13)14/h2-4,11H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXHTQHRLJKJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Pyrrolo[2,3-b]pyridin-2-one, 4,5-difluoro-1,3-dihydro-](/img/structure/B3219138.png)

![3-Amino-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219153.png)
![6-Fluoro-1H-pyrrolo[3,2-B]pyridine-3-carbaldehyde](/img/structure/B3219163.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B3219166.png)
![3-chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219189.png)
![7-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3219197.png)
![3-iodo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219203.png)
![3-bromo-6-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219211.png)
![2H-Pyrrolo[2,3-b]pyridin-2-one, 1,3-dihydro-5-hydroxy-4-methyl-](/img/structure/B3219215.png)
![6-fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219217.png)
![6-fluoro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B3219228.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3219234.png)

